N,N-Dimethyl-4-(methylsulfanyl)benzamide

Description

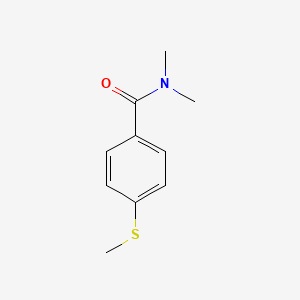

N,N-Dimethyl-4-(methylsulfanyl)benzamide is a benzamide derivative characterized by a dimethylamine group attached to the benzamide nitrogen and a methylsulfanyl (SCH₃) substituent at the para position of the benzene ring. Benzamides are widely explored for their roles as enzyme modulators, anticancer agents, and antimicrobial compounds due to their ability to engage in hydrogen bonding and hydrophobic interactions .

Properties

IUPAC Name |

N,N-dimethyl-4-methylsulfanylbenzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H13NOS/c1-11(2)10(12)8-4-6-9(13-3)7-5-8/h4-7H,1-3H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GGSJLDIIDIXRLV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)C(=O)C1=CC=C(C=C1)SC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H13NOS | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50541978 | |

| Record name | N,N-Dimethyl-4-(methylsulfanyl)benzamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50541978 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

195.28 g/mol | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

25771-25-9 | |

| Record name | N,N-Dimethyl-4-(methylsulfanyl)benzamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50541978 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Scientific Research Applications

Medicinal Chemistry

N,N-Dimethyl-4-(methylsulfanyl)benzamide exhibits significant potential as a pharmaceutical agent. Its structural features allow it to interact with biological targets, making it a candidate for drug development.

Case Studies:

- Antiviral Activity: Research has indicated that benzamide derivatives can inhibit viral entry mechanisms. For instance, compounds similar to this compound have shown efficacy against filoviruses such as Ebola and Marburg viruses. The structure-activity relationship (SAR) studies suggest that modifications in the benzamide structure can enhance antiviral potency .

- Antioxidant Properties: A study on amino-substituted benzamide derivatives highlighted the antioxidant potential of compounds similar to this compound. These derivatives exhibited significant free radical scavenging activities, indicating their potential use in preventing oxidative stress-related diseases .

Organic Synthesis

This compound serves as an important intermediate in organic synthesis. Its ability to undergo various chemical transformations makes it valuable for synthesizing more complex molecules.

Synthesis Techniques:

- Alkylation Reactions: Recent studies have demonstrated the direct alkylation of N,N-dialkyl benzamides with methyl sulfides using lithium diisopropylamide (LDA). This method allows for the efficient synthesis of α-sulfenylated ketones without the need for transition-metal catalysts, showcasing the versatility of this compound in synthetic pathways .

- Formation of Novel Compounds: The compound has been utilized to synthesize novel benzamide-based derivatives, which have shown promising biological activities. For example, the synthesis of 5-aminopyrazoles from benzamides has been explored, indicating potential applications in drug discovery .

Material Sciences

In addition to its applications in medicinal chemistry and organic synthesis, this compound can be utilized in material sciences.

Polymer Applications:

- Poly(p-benzamide)s: The compound can be incorporated into polymeric structures, enhancing their properties for various applications. For instance, poly(p-benzamide)s synthesized from derivatives of this compound have demonstrated controlled polymerization and unique optical properties, making them suitable for electronic and photonic applications .

Data Summary Table

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural and Functional Group Variations

The following table summarizes key structural analogs and their properties:

*Calculated based on molecular formula (C₁₀H₁₃NOS₂).

Key Research Findings

Electronic and Steric Effects

- The methylsulfanyl group at the para position is electron-donating, which may enhance the compound’s binding to hydrophobic pockets in enzymes, as seen in glucokinase activators with sulfamoyl benzamide substituents .

Preparation Methods

Directed Lithiation in LDA-Mediated Reactions

The LDA-mediated pathway hinges on the ability of the dimethylamide group to direct lithiation to the ortho position, despite the eventual para substitution. Computational studies suggest that the lithiated intermediate adopts a six-membered transition state, enabling precise control over regioselectivity. This contrasts with traditional Friedel-Crafts alkylation, which lacks such directional precision.

Solvent and Base Effects in Thiolate Alkylation

In the nucleophilic alkylation route, the choice of solvent profoundly impacts reaction efficiency. Polar aprotic solvents like dimethylformamide (DMF) enhance thiolate solubility but may promote side reactions. Ethanol strikes a balance between solubility and stability, achieving >85% yields for related compounds.

Catalytic Efficiency of Indion Resins

Indion 190 resin exhibits high catalytic activity due to its sulfonic acid groups, which protonate intermediates and accelerate coupling reactions. Comparisons with homogeneous acid catalysts reveal comparable yields but superior recyclability for the resin-based system.

Analytical and Spectroscopic Characterization

All synthetic routes necessitate rigorous characterization to confirm product identity and purity:

- NMR Spectroscopy : The N,N-dimethyl groups resonate as singlets at δ 2.73–3.60 ppm, while the methylsulfanyl protons appear as a singlet at δ 2.73 ppm.

- IR Spectroscopy : Stretching vibrations at 1654 cm⁻¹ (C=O) and 2218 cm⁻¹ (C≡N) corroborate the benzamide and cyano functionalities, respectively.

- Mass Spectrometry : High-resolution mass spectrometry (HRMS) confirms molecular formulae within 5 ppm error margins.

Q & A

Q. Basic

- SHELX : Widely used for small-molecule refinement (SHELXL) and structure solution (SHELXD/SHELXS). It handles twinned data and high-resolution macromolecular structures .

- ORTEP-3 : Generates thermal ellipsoid plots to visualize atomic displacement and validate crystal packing .

How can crystallographic data contradictions be resolved?

Advanced

Contradictions in refinement (e.g., disorder, twinning) require iterative validation using tools like:

- SHELXL’s TWIN/BASF commands : Model twinned crystals.

- Rigid-bond restraint : Address anisotropic displacement mismatches.

Cross-validation with spectroscopic data (e.g., NMR) ensures consistency .

What are key medicinal chemistry applications of this compound?

Q. Basic

- Enzyme Inhibition : The methylsulfanyl group enhances lipophilicity, improving binding to hydrophobic enzyme pockets.

- Therapeutic Probes : Used in ischemia/reperfusion injury models to assess infarct size reduction (e.g., ex vivo heart assays) .

How is biological activity evaluated in disease models?

Q. Advanced

- Ischemia/Reperfusion Injury : Langendorff-perfused heart models measure infarct area (via TTC staining) and correlate with dose-response curves .

- Mechanistic Studies : Radiolabeled analogs track biodistribution, while knockout models identify target pathways (e.g., ROS modulation) .

How can structure-activity relationships (SAR) be explored?

Q. Basic

- Substituent Variation : Replace methylsulfanyl with selenyl or trifluoromethyl groups to assess electronic effects on bioactivity .

- Amide Modifications : Compare N,N-dimethyl with diethyl or cyclic amines to study steric impacts .

What mechanistic studies differentiate reaction pathways?

Q. Advanced

- Kinetic Isotope Effects (KIE) : Determine if C-H activation occurs via organometallic (low KIE) or radical pathways (high KIE).

- EPR Spectroscopy : Detect Cu(II) intermediates in oxidation reactions to distinguish single-electron-transfer vs. organometallic mechanisms .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.